2-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a tetrahydroisoquinoline core with a sulfonyl group attached to a nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method starts with the nitration of 3,4-dimethylphenylsulfonyl chloride to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the sulfonyl group to the tetrahydroisoquinoline core. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
2-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the nitrophenyl group can participate in electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethyl-5-nitro-benzenesulfonylamino)-benzoic acid
- 4-Methyl-3-nitrobenzenesulfonamide
Uniqueness
Compared to similar compounds, 2-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. This core structure allows for a broader range of interactions and applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(3,4-dimethyl-5-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-9-16(10-17(13(12)2)19(20)21)24(22,23)18-8-7-14-5-3-4-6-15(14)11-18/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKRRNQXYSRDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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